molecular formula C19H16O4 B1667434 Bisdemethoxycurcumin CAS No. 24939-16-0

Bisdemethoxycurcumin

Cat. No. B1667434
CAS RN: 24939-16-0
M. Wt: 308.3 g/mol
InChI Key: PREBVFJICNPEKM-YDWXAUTNSA-N
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Description

Bisdemethoxycurcumin (BMDC) is a stable dimethoxy derivative of curcumin and is useful as a supplement in cell culture medium . It also possesses antimicrobial, antioxidative, and neuroprotective functionality . It is a curcuminoid found in turmeric (Curcuma longa), but absent in Javanese turmeric (Curcuma xanthorrhiza). Bisdemethoxycurcumin is used as a pigment and nutraceutical with antimutagenic properties .


Synthesis Analysis

Bisdemethoxycurcumin can be synthesized from the cyclic difluoro-boronate derivative of acetylacetone prepared by the reaction of 2,4-pentanedione with boron trifluoride in THF . The synthesis yields curcumin and symmetric curcuminoids of aromatic (bisdemethoxycurcumin) type .


Molecular Structure Analysis

The molecular structure of Bisdemethoxycurcumin allows it to combine well with SRC, EGFR, PIK3R1, and AKT1 . This interaction is crucial for its biological activities.


Chemical Reactions Analysis

Bisdemethoxycurcumin has been shown to have anti-inflammatory activity by down-regulating TNF α-induced NF-kappa B . It forms hydrogen bonds with GlyB197, TyrC227, and LeuA233 on TNF .


Physical And Chemical Properties Analysis

Bisdemethoxycurcumin is a beta-diketone that is methane in which two of the hydrogens are substituted by 4-hydroxycinnamoyl groups . It has a role as a metabolite and an EC 3.2.1.1 (alpha-amylase) inhibitor . It is functionally related to a 4-coumaric acid .

Scientific Research Applications

Bioavailability and Therapeutic Effects

  • Improved Bioavailability and Therapeutic Effects: Bisdemethoxycurcumin (BDMC), known for its various therapeutic effects such as antioxidant, anticancer, antidiabetic, and anti-inflammatory properties, has been formulated with vitamin E TPGS liposomes to enhance oral bioavailability. This formulation demonstrated significant analgesic and hypouricemic activity, particularly in the context of gouty arthritis, by acting as a xanthine oxidase inhibitor and reducing serum uric acid levels (Wang et al., 2021).

Mitochondrial Function and Biogenesis

  • Mitochondrial Function in Animal Models: BDMC has been observed to protect the small intestine from mitochondrial dysfunction in broiler chickens exposed to lipopolysaccharide (LPS). It activated mitochondrial antioxidant systems and induced mitochondrial biogenesis, suggesting its potential in managing mitochondrial-related disorders (Zhang et al., 2021).

Renal Injury and Chronic Kidney Disease

  • Renal Injury and Chronic Kidney Disease Treatment: In a high-fat diet-fed mouse model, BDMC showed promise in treating renal injury and chronic kidney disease. It improved obesity, hyperglycemia, hyperinsulinemia, and hyperlipidemia, indicating its potential as a therapeutic agent in metabolic diseases affecting kidney function (Ding et al., 2022).

Cancer Therapy

  • Anti-Cancer Properties: BDMC exhibits significant anti-tumor properties. It has been shown to inhibit cell proliferation, invasion, migration, metastasis, and induce apoptotic death in cancer cells, suggesting its applicability in cancer therapy (Ramezani et al., 2018).

Ulcerative Colitis

  • Potential Therapy for Ulcerative Colitis: BDMC's interaction with ulcerative colitis involves core targets such as SRC, EGFR, AKT1, and PIK3R1. It may exert its effects through the PI3K/Akt and MAPK pathways, providing a theoretical basis for its use in treating this condition (Wu et al., 2022).

Cardiovascular Health

  • Cardioprotective Effects: BDMC protects cardiomyocytes, mainly through Nrf2/HO-1 activation mediated by the PI3K/AKT pathway. This finding suggests its potential in treating heart-related diseases (Li et al., 2019).

Safety And Hazards

Bisdemethoxycurcumin should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Bisdemethoxycurcumin has shown promising anti-tumor properties . It has been found to inhibit cell proliferation, invasion and migration, metastasis and tumour growth, and induce apoptotic death in cancer cells . Further studies are needed to explore its potential as a therapy for various diseases.

properties

IUPAC Name

(1E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-12,20-21H,13H2/b11-5+,12-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREBVFJICNPEKM-YDWXAUTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)CC(=O)/C=C/C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00872663
Record name Bisdemethoxycurcumin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bisdemethoxycurcumin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002114
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Bisdemethoxycurcumin

CAS RN

33171-05-0, 24939-16-0
Record name Bisdemethoxycurcumin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33171-05-0
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Record name Bis(4-hydroxycinnamoyl)methane
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Record name Curcumin III
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Record name Bisdemethoxycurcumin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-Heptadiene-3,5-dione, 1,7-bis(4-hydroxyphenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.436
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Record name (1E,6E)-1,7-Bis(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BISDEMETHOXYCURCUMIN
Source FDA Global Substance Registration System (GSRS)
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Record name Bisdemethoxycurcumin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002114
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11,500
Citations
K Inoue, C Nomura, S Ito, A Nagatsu… - Journal of Agricultural …, 2008 - ACS Publications
… , demethoxycurcumin, and bisdemethoxycurcumin inhibit the … study suggested that bisdemethoxycurcumin may improve … , demethoxycurcumin, and bisdemethoxycurcumin are not …
Number of citations: 100 pubs.acs.org
M Ramezani, M Hatamipour… - Journal of cellular …, 2018 - Wiley Online Library
Curcuminoids are turmeric‐extracted phytochemicals with documented chemopreventive and anti‐tumor activities against several types of malignancies. Curcuminoids can modulate …
Number of citations: 63 onlinelibrary.wiley.com
L Péret-Almeida, APF Cherubino, RJ Alves… - Food Research …, 2005 - Elsevier
The objective of this work was to separate and determine the physico-chemical and color characteristics of isolated curcuminoid pigments. Thin-layer chromatographic separation of …
Number of citations: 268 www.sciencedirect.com
LY Guo, XF Cai, JJ Lee, SS Kang, EM Shin… - Archives of pharmacal …, 2008 - Springer
… Demethoxycurcumin and bisdemethoxycurcumin are the … of demethoxycurcumin and bisdemethoxycurcumin, and both … demethoxycurcumin and bisdemethoxycurcumin were attributed …
Number of citations: 81 link.springer.com
S Yodkeeree, W Chaiwangyen, S Garbisa… - The Journal of nutritional …, 2009 - Elsevier
Curcumin (Cur), a component of turmeric (Curcuma longa), has been reported to exhibit antimetastatic activities, but the mechanisms remain unclear. Other curcuminoids present in …
Number of citations: 210 www.sciencedirect.com
SK Sandur, MK Pandey, B Sung, KS Ahn… - …, 2007 - academic.oup.com
Curcumin, a component of turmeric (Curcuma longa), has been shown to exhibit chemopreventive activity. Whether analogs of curcumin (Cur), such as demethoxycurcumin (DMC), …
Number of citations: 768 academic.oup.com
L Nardo, A Andreoni, M Masson, T Haukvik… - Journal of …, 2011 - Springer
The steady-state absorption and fluorescence, as well as the time-resolved fluorescence properties of bisdemethoxycurcumin dissolved in several solvents differing in polarity and H-…
Number of citations: 72 link.springer.com
GK Jayaprakasha, LJ Rao, KK Sakariah - Food chemistry, 2006 - Elsevier
… curcumin, bisdemethoxycurcumin and demethoxycurcumin, … >demethoxycurcumin>bisdemethoxycurcumin. In comparison … by demethoxycurcumin and bisdemethoxycurcumin. The data …
Number of citations: 643 www.sciencedirect.com
MT Huang, W Ma, YP Lu, RL Chang, C Fisher… - …, 1995 - academic.oup.com
… and 3% bisdemethoxycurcumin, we have compared the inhibitory effect of commercial curcumin with that of demethoxycurcumin and bisdemethoxycurcumin on TPA-induced tumor …
Number of citations: 261 academic.oup.com
ON Gordon, PB Luis, RE Ashley… - Chemical research in …, 2015 - ACS Publications
Extracts from the rhizome of the turmeric plant are widely consumed as anti-inflammatory dietary supplements. Turmeric extract contains the three curcuminoids, curcumin (≈80% …
Number of citations: 80 pubs.acs.org

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